molecular formula C9H17ClN2O3 B12514919 Methyl 1-(2-aminopropanoyl)pyrrolidine-2-carboxylate hydrochloride

Methyl 1-(2-aminopropanoyl)pyrrolidine-2-carboxylate hydrochloride

Cat. No.: B12514919
M. Wt: 236.69 g/mol
InChI Key: CMYOTVRZLLXNSY-UHFFFAOYSA-N
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Description

Methyl 1-(2-aminopropanoyl)pyrrolidine-2-carboxylate hydrochloride is a chemical compound with the molecular formula C9H17ClN2O3 and a molecular weight of 236.69 g/mol. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using automated reactors to maintain consistency and purity of the compound.

Chemical Reactions Analysis

Methyl 1-(2-aminopropanoyl)pyrrolidine-2-carboxylate hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium carbonate.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Methyl 1-(2-aminopropanoyl)pyrrolidine-2-carboxylate hydrochloride is utilized in various scientific research fields:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition and protein interactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of Methyl 1-(2-aminopropanoyl)pyrrolidine-2-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can modulate various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

Methyl 1-(2-aminopropanoyl)pyrrolidine-2-carboxylate hydrochloride can be compared with similar compounds, such as:

    Methyl pyrrolidine-2-carboxylate: This compound shares a similar pyrrolidine core but lacks the aminopropanoyl group, resulting in different chemical properties and reactivity.

    Indole 2-carboxamides: These compounds have a different core structure but share similar functional groups, leading to comparable biological activities.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

methyl 1-(2-aminopropanoyl)pyrrolidine-2-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O3.ClH/c1-6(10)8(12)11-5-3-4-7(11)9(13)14-2;/h6-7H,3-5,10H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMYOTVRZLLXNSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCCC1C(=O)OC)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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